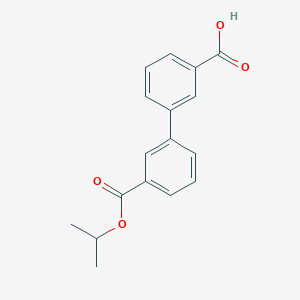

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

Description

BenchChem offers high-quality 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-11(2)21-17(20)15-8-4-6-13(10-15)12-5-3-7-14(9-12)16(18)19/h3-11H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKLXVIMPZGSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373475 | |

| Record name | Biphenyl-3,3'-dicarboxylic acid 3-isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728918-79-4 | |

| Record name | Biphenyl-3,3'-dicarboxylic acid 3-isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid, a biphenyl derivative with significant potential in materials science and as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis.

Introduction

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid, also known as 3'-isopropoxycarbonyl-[1,1'-biphenyl]-3-carboxylic acid, belongs to the class of unsymmetrically substituted biphenyl dicarboxylic acid monoesters. The biphenyl scaffold is a privileged structure in medicinal chemistry, imparting conformational rigidity and facilitating interactions with biological targets. The presence of both a carboxylic acid and an ester group on the biphenyl core provides opportunities for further chemical modification, making it a valuable building block for the synthesis of more complex molecules.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid can be logically approached through a retrosynthetic analysis, which identifies the key bond disconnections and precursor molecules. The central carbon-carbon bond of the biphenyl system is a prime candidate for disconnection, suggesting a cross-coupling reaction as the key step. The ester functionality can be introduced either before or after the formation of the biphenyl core. A post-coupling esterification strategy is often preferred to avoid potential complications during the coupling reaction.

Based on this analysis, a two-step synthetic pathway is proposed:

-

Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl backbone through the palladium-catalyzed cross-coupling of a suitable aryl halide and an arylboronic acid.

-

Selective Mono-esterification: Introduction of the isopropyl ester group onto one of the carboxylic acid moieties of the resulting biphenyl dicarboxylic acid.

This approach offers a convergent and efficient route to the target molecule, utilizing well-established and high-yielding chemical transformations.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted in the following diagram:

Caption: Synthetic pathway for 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid.

Experimental Protocols

Part 1: Synthesis of 3,3'-Biphenyldicarboxylic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1][2][3]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Iodobenzoic acid | 248.02 | 10.0 | 1.0 |

| 3-Carboxyphenylboronic acid | 165.93 | 12.0 | 1.2 |

| Palladium(II) acetate | 224.50 | 0.1 | 0.01 |

| Triphenylphosphine | 262.29 | 0.4 | 0.04 |

| Potassium carbonate | 138.21 | 30.0 | 3.0 |

| 1,4-Dioxane | - | 100 mL | - |

| Water | - | 25 mL | - |

| 2M Hydrochloric acid | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-iodobenzoic acid (10.0 mmol), 3-carboxyphenylboronic acid (12.0 mmol), palladium(II) acetate (0.1 mmol), and triphenylphosphine (0.4 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add 1,4-dioxane (100 mL) and a solution of potassium carbonate (30.0 mmol) in water (25 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.

-

Dilute the aqueous residue with water (100 mL) and acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate will form.

-

Filter the precipitate and wash thoroughly with cold water.

-

Dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3,3'-biphenyldicarboxylic acid as a white solid.[4] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a catalytically active Pd(0) species in situ, which is essential for the catalytic cycle of the Suzuki-Miyaura reaction.[5]

-

Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step.[2]

-

Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic substrates and the inorganic base.

-

Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Part 2: Selective Mono-esterification of 3,3'-Biphenyldicarboxylic acid

The selective mono-esterification of a dicarboxylic acid can be achieved by controlling the stoichiometry of the alcohol and the reaction conditions. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a suitable method for this transformation.[6][7]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3,3'-Biphenyldicarboxylic acid | 242.23 | 5.0 | 1.0 |

| Isopropanol | 60.10 | 50.0 | 10.0 |

| Concentrated Sulfuric Acid | 98.08 | Catalytic | - |

| Toluene | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3'-biphenyldicarboxylic acid (5.0 mmol), isopropanol (50.0 mmol), and toluene (100 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will be a mixture of the desired monoester, unreacted dicarboxylic acid, and the diester. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

-

Stoichiometry: Using a limited excess of isopropanol and carefully monitoring the reaction time helps to favor the formation of the monoester over the diester.

-

Dean-Stark Apparatus: The removal of water drives the equilibrium of the reversible Fischer esterification towards the product side, thereby increasing the yield.[7]

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

-

Workup: The aqueous workup with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted dicarboxylic acid.

Trustworthiness and Self-Validation

The described protocols are based on well-established and reliable chemical transformations. The success of each step can be validated through standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and to assess the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules, such as the carboxylic acid O-H and C=O stretches, and the ester C=O stretch.

By employing these analytical methods, researchers can ensure the identity and purity of the synthesized 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid, thereby guaranteeing the trustworthiness of the experimental results.

Conclusion

This technical guide outlines a logical and efficient two-step synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid. The pathway leverages the power of the Suzuki-Miyaura cross-coupling for the construction of the biphenyl core and a selective Fischer esterification for the introduction of the isopropyl ester group. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for the successful synthesis of this valuable compound. The inherent modularity of this synthetic route also allows for the preparation of a diverse library of related biphenyl derivatives by simply varying the starting materials.

References

- BenchChem. (n.d.). Benzoic acid, 3-methylphenyl ester in Organic Synthesis.

- University of Regensburg. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.

- MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Google Patents. (n.d.). CN100480230C - Preparation and application of diethyl diisopropyl carboxylate.

- Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

- Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.

- ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.

- Asian Journal of Green Chemistry. (2020). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- National Institutes of Health. (2011). Biphenyl-3,3′-dicarboxylic acid.

- National Institutes of Health. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.

- Synblock. (n.d.). Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate.

- ChemicalBook. (n.d.). 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis.

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.

- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.

- WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

- YouTube. (2019). 08.08 Esterification of Carboxylic Acids.

- ResearchGate. (n.d.). Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the....

- Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.

- International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1).

- Royal Society of Chemistry. (2018). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- WIPO Patentscope. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- Google Patents. (n.d.). PROCESS FOR PRODUCING KETOPROFEN AND 5-BENZOYL-3-METHYL-2-INDOLINONE.

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biphenyl-3,3′-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid, also known to as Biphenyl-3,3'-dicarboxylic acid 3-isopropyl ester, is a biphenyl derivative characterized by a carboxylic acid group on one phenyl ring and an isopropyl ester on the other, both at the meta position. This monoester of biphenyl-3,3'-dicarboxylic acid possesses a structure that is of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a recognized privileged structure in drug discovery, offering a semi-rigid backbone for the spatial orientation of functional groups to interact with biological targets. The presence of both a carboxylic acid and an ester group provides opportunities for further chemical modification and for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with insights for its use in research and development.

Chemical Identity and Physicochemical Properties

CAS Number: 728918-79-4

Molecular Formula: C₁₇H₁₆O₄

Molecular Weight: 284.31 g/mol

The structural and physicochemical properties of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source/Method |

| IUPAC Name | 3'-(isopropoxycarbonyl)biphenyl-3-carboxylic acid | IUPAC Nomenclature |

| Synonyms | Biphenyl-3,3'-dicarboxylic acid 3-isopropyl ester | Chemical Databases |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | Experimental data lacking |

| Boiling Point | Not available | Experimental data lacking |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from structural features |

| pKa | ~4-5 (for the carboxylic acid group) | Estimated based on benzoic acid |

Synthesis and Purification

The synthesis of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid can be strategically approached through two primary routes, both culminating in the target molecule. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Suzuki-Miyaura Coupling followed by Selective Monoesterification

This is a robust and widely applicable method for the synthesis of biphenyl compounds[1][2].

Step 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic acid and (3-methoxycarbonylphenyl)boronic acid

This initial step creates the biphenyl-3,3'-dicarboxylic acid backbone.

-

Reaction: 3-bromobenzoic acid is coupled with (3-methoxycarbonylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Rationale: The Suzuki-Miyaura coupling is highly efficient for forming carbon-carbon bonds between aryl halides and aryl boronic acids, offering good yields and tolerance to a wide range of functional groups.

Step 2: Hydrolysis of the Dimethyl Ester

The resulting biphenyl-3,3'-dicarboxylic acid dimethyl ester is then fully hydrolyzed to the diacid.

-

Reaction: The diester is treated with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, followed by acidification.

-

Rationale: This step provides the common precursor, biphenyl-3,3'-dicarboxylic acid, for the subsequent selective esterification.

Step 3: Selective Monoesterification

The key and most challenging step is the selective esterification of one of the two carboxylic acid groups.

-

Reaction: Biphenyl-3,3'-dicarboxylic acid is reacted with isopropanol under carefully controlled conditions. This can be achieved by using a limited amount of a coupling agent (e.g., DCC/DMAP) or by acid catalysis (e.g., sulfuric acid) with a controlled stoichiometry of the alcohol.

-

Rationale: Achieving mono-esterification over di-esterification requires precise control of reaction conditions. The statistical distribution of products (diacid, monoester, and diester) necessitates careful purification.

Route 2: Suzuki-Miyaura Coupling of Pre-functionalized Aryl Partners

This alternative approach involves coupling two aryl fragments that already contain the desired carboxylic acid and isopropyl ester functionalities, or their precursors.

-

Reaction: 3-Bromobenzoic acid is coupled with isopropyl 3-bromobenzoate that has been converted to the corresponding boronic acid or boronic ester.

-

Rationale: This route can offer better control over the final product, avoiding the challenging selective monoesterification step. However, it requires the synthesis of the specific boronic acid precursor.

General Purification Protocol

Purification of the final product is typically achieved through the following steps:

-

Work-up: After the reaction, the mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

-

Chromatography: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, typically in the range of 7.0-8.5 ppm. The isopropyl group will exhibit a septet for the CH proton around 5.0-5.3 ppm and a doublet for the two methyl groups around 1.3-1.4 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (one for the ester and one for the carboxylic acid) in the range of 165-175 ppm. The aromatic carbons will appear between 120-145 ppm. The CH of the isopropyl group will be observed around 68-72 ppm, and the methyl carbons around 21-23 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will display a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

Two distinct C=O stretching vibrations are expected: one for the carboxylic acid dimer around 1700-1725 cm⁻¹ and another for the ester at a slightly higher wavenumber, around 1715-1735 cm⁻¹[3][4].

-

C-O stretching bands for the ester and carboxylic acid will be present in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C bending vibrations will appear in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₇H₁₆O₄ by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M-H]⁻).

-

Applications in Research and Drug Development

Biphenyl carboxylic acids are valuable scaffolds in drug discovery and materials science[1][5]. While specific applications for 3-(3-propan-2-yloxycarbonylphenyl)benzoic acid are not extensively documented, its structural features suggest several potential areas of use:

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment or a starting point for the development of more complex drug candidates. The biphenyl core provides a rigid framework, while the carboxylic acid and ester groups offer points for modification to optimize binding to a target protein.

-

Intermediate in Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, such as polymers, dyes, and other pharmacologically active compounds. The carboxylic acid can be converted into amides, esters, or other functional groups, and the isopropyl ester can be hydrolyzed to the diacid for further derivatization.

-

Pro-drug Design: The isopropyl ester group could potentially act as a pro-drug moiety, which may be cleaved in vivo by esterases to release the active dicarboxylic acid form of the molecule. This strategy is often employed to improve the oral bioavailability of carboxylic acid-containing drugs.

-

Materials Science: Biphenyl dicarboxylic acids are used as monomers in the synthesis of high-performance polymers such as polyesters and polyamides, imparting rigidity and thermal stability to the resulting materials[6]. The monoester could be used to create polymers with specific properties or as a chain terminator to control molecular weight.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

-

Health Hazards: Based on related compounds, it may cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

-

Fire and Explosion Hazards: The compound is expected to be combustible. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-(3-propan-2-yloxycarbonylphenyl)benzoic acid (CAS 728918-79-4) is a bifunctional biphenyl derivative with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be achieved through established methods such as the Suzuki-Miyaura coupling, although selective monoesterification of the parent diacid presents a synthetic challenge. The presence of both a carboxylic acid and an isopropyl ester on a rigid biphenyl scaffold makes it an attractive molecule for creating diverse chemical libraries for drug discovery and for the development of novel polymers. Further research into its specific biological activities and material properties is warranted to fully explore its potential applications.

References

- Google Patents. (n.d.). WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids.

- El-Sayed, N. N. E., El-Shishtawy, R. M., & El-Azzouny, A. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356-18401.

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved from [Link]

- Lu, Y., Liu, X., & Chen, C. (2012). Biphenyl-3,3′-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763.

-

LookChem. (n.d.). Physical and chemical properties of acrylic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

HNS-MS. (n.d.). Acrylic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. Retrieved from [Link]

- Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.

- Castrol. (2020). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/6E243519B52B7086802585E7005A34D2/ File/WEP-917719.pdf)

- El-Sayed, N. N. E., El-Shishtawy, R. M., & El-Azzouny, A. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356-18401.

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). ACRYLIC ACID. Retrieved from [Link]

-

Calgon Carbon. (2013). Material Safety Data Sheet. Retrieved from [Link]

-

MD Topology. (n.d.). 3-Biphenylcarboxylicacid. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Institutes of Health. (2020). Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 6. WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Benzoic Acid Esters: A Technical Guide for Drug Discovery and Development

Introduction: The Versatile Chemistry of Benzoic Acid Esters

Benzoic acid, a simple aromatic carboxylic acid, and its ester derivatives are ubiquitous in nature and synthetic chemistry. Found in various plants, resins, and essential oils, these compounds have a long history of use in food preservation, perfumery, and pharmaceuticals.[1][2] The esterification of the carboxylic acid group of benzoic acid with various alcohols yields a diverse class of molecules known as benzoic acid esters. This structural modification significantly alters the physicochemical properties of the parent molecule, such as lipophilicity, which in turn profoundly influences their biological activity.[3] This technical guide provides an in-depth review of the diverse biological activities of benzoic acid esters, focusing on their antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers and professionals in drug discovery and development.

Antimicrobial and Antifungal Activities: Disrupting Microbial Integrity

Benzoic acid and its esters are well-established antimicrobial and antifungal agents, widely employed as preservatives in food, cosmetics, and pharmaceutical formulations.[2] Their primary mechanism of action involves the disruption of microbial cell membranes and intracellular pH homeostasis.[2]

Mechanism of Action

The antimicrobial efficacy of benzoic acid esters is largely dependent on their lipophilicity. The ester group enhances the molecule's ability to penetrate the lipid-rich cell membranes of bacteria and fungi. Once inside the cell, intracellular esterases can hydrolyze the ester back to benzoic acid. The accumulation of benzoic acid within the cytoplasm leads to a decrease in intracellular pH, creating an acidic environment that inhibits the function of critical metabolic enzymes and ultimately leads to cell death.[2]

Another proposed mechanism for their antifungal action is the inhibition of key enzymes involved in glycolysis, such as phosphofructokinase. This disruption of the central metabolic pathway leads to a depletion of ATP, the cell's primary energy currency, thereby inhibiting growth and proliferation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of benzoic acid esters against bacteria and fungi.[4][5][6][7]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test benzoic acid ester compound

-

Bacterial or fungal inoculum

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the benzoic acid ester in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well containing the test compound dilutions.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the benzoic acid ester that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial potency of benzoic acid esters is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the length and structure of the ester alkyl chain.

-

Lipophilicity: Increasing the length of the alkyl chain of the ester generally increases lipophilicity, which can enhance antimicrobial activity up to a certain point by facilitating membrane penetration.[8]

-

Substituents on the Aromatic Ring:

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the benzene ring can modulate activity. For instance, some studies have shown that hydroxyl substitution at the ortho position can enhance antibacterial effects.[9]

-

Methoxy Groups: Methoxy substitution has been observed to have a more variable effect, in some cases decreasing antibacterial efficacy compared to hydroxyl groups.[9]

-

| Compound | Test Organism | MIC (mg/mL) | Reference |

| Benzoic Acid | Escherichia coli O157 | 1 | [9] |

| 2-Hydroxybenzoic Acid | Escherichia coli O157 | 1 | [9] |

| 3-Hydroxybenzoic Acid | Escherichia coli O157 | 2 | [9] |

| 4-Hydroxybenzoic Acid | Escherichia coli O157 | 2 | [9] |

| 3,4-Dihydroxybenzoic Acid | Escherichia coli O157 | 2 | [9] |

| 3,4,5-Trihydroxybenzoic Acid | Escherichia coli O157 | 4 | [9] |

| Methyl Caffeate | Candida albicans | 128 µg/mL | [10] |

| Methyl 2-nitrocinnamate | Candida albicans | 128 µg/mL | [10] |

| Methyl biphenyl-2-carboxylate | Candida albicans | 128-256 µg/mL | [10] |

Table 1: Minimum Inhibitory Concentrations (MIC) of selected benzoic acid derivatives.

Antioxidant Activity: Scavenging Free Radicals

Many benzoic acid esters, particularly those with hydroxyl substitutions on the aromatic ring, exhibit significant antioxidant activity.[2] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Mechanism of Action

The antioxidant capacity of phenolic benzoic acid esters is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the in vitro antioxidant activity of benzoic acid esters using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12][13]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test benzoic acid ester compound

-

Ascorbic acid or Trolox (positive control)

-

96-well microtiter plate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

The working solution should be prepared fresh daily and kept in the dark.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control solution to a defined volume of the DPPH working solution.

-

A blank containing only methanol and the DPPH solution should also be prepared.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Structure-Activity Relationship (SAR) in Antioxidant Activity

The antioxidant potential of benzoic acid esters is closely linked to the number and position of hydroxyl groups on the aromatic ring.

-

Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity.

-

Position of Hydroxyl Groups: The relative position of hydroxyl groups is also critical. Ortho- and para-dihydroxy substitutions often result in greater antioxidant capacity compared to meta-dihydroxy substitutions due to the increased stability of the resulting phenoxyl radical through resonance.

| Compound | Antioxidant Activity (IC50) | Reference |

| Caffeic acid phenethyl ester (CAPE) analogue (20) | 1.2 µM | |

| Caffeic acid phenethyl ester (CAPE) analogue (21) | 1.83 µM | |

| 3,4-Dihydroxybenzoic acid (DHB) | 9.10 µM | [14] |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | Potent antioxidant | [15] |

| 4-Hydroxybenzoic acid | Moderate antioxidant | [15] |

Table 2: Antioxidant activity (IC50 values) of selected benzoic acid derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain benzoic acid esters have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[16]

Mechanism of Action

The anti-inflammatory effects of some benzoic acid derivatives, such as salicylic acid (2-hydroxybenzoic acid), are well-documented. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, potent inflammatory mediators. More recent studies suggest that salicylic acid and its derivatives can also modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[17][18] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[18][19][20] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.

Caption: Putative anti-inflammatory mechanism of benzoic acid esters via inhibition of the NF-κB signaling pathway.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

A growing body of evidence suggests that certain benzoic acid esters possess significant anticancer activity against various cancer cell lines.[1][21][22][23][24] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).

Mechanism of Action

The anticancer effects of benzoic acid derivatives have been attributed to several mechanisms, including:

-

Modulation of Signaling Pathways: Benzoic acid derivatives have been shown to affect critical cellular signaling pathways such as MAPK, AMPK, and p53, which are often dysregulated in cancer.[24]

-

Estrogen Receptor Modulation: Some hydroxylated benzoic acid derivatives have demonstrated estrogen-like effects and can modulate estrogen receptor α-dependent signaling pathways, which is relevant in hormone-dependent cancers like breast cancer.[25]

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Benzoic acid esters may trigger this process through various intrinsic and extrinsic pathways.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, and it is widely used to screen compounds for cytotoxic and cytostatic effects.[26][27][28][29][30]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test benzoic acid ester compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test benzoic acid ester in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

| Compound | Cell Line | Activity (IC50) | Reference |

| Substituted thiocyanate benzoic acid derivative (8) | MCF-7 (Breast Cancer) | 100 µM/ml | [23] |

| Substituted thiocyanate benzoic acid derivative (9) | MCF-7 (Breast Cancer) | 100 µM/ml | [23] |

| Gallic acid–stearylamine conjugate | A431 (Squamous Cancer) | 100 µg/ml | [1] |

Table 3: Cytotoxic activity (IC50 values) of selected benzoic acid derivatives against cancer cell lines.

Future Perspectives and Drug Development

The diverse biological activities of benzoic acid esters make them a promising scaffold for the development of novel therapeutic agents. Their established safety profile in various applications provides a solid foundation for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the benzoic acid ester structure to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying their various biological effects to identify novel drug targets.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic potential and safety of promising lead compounds.

-

Drug Delivery Systems: Developing innovative drug delivery strategies to improve the bioavailability and targeted delivery of benzoic acid esters.

By leveraging a multidisciplinary approach that combines medicinal chemistry, pharmacology, and molecular biology, the full therapeutic potential of this versatile class of compounds can be realized, leading to the development of new and effective treatments for a wide range of diseases.

References

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

PMC - NIH. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]

-

IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

-

Wikipedia. Aspirin. [Link]

-

PubMed. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

Current Drug Targets. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

MDPI. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. [Link]

-

YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

ResearchGate. Antioxidant activities of the compounds in IC 50 values. [Link]

-

ResearchGate. (2013, October 10). Does anyone know an easy protocol for DPPH assay?. [Link]

- Google Patents. WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.

-

PubMed Central. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. [Link]

-

NIH. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. [Link]

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

MDPI. DPPH Radical Scavenging Assay. [Link]

-

ResearchGate. Minimum inhibitory concentrations (MIC) of benzoic acid from Bacillus.... [Link]

-

NIH. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues. [Link]

-

ResearchGate. (2025, August 6). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

-

Protocols.io. (2023, February 27). MTT (Assay protocol. [Link]

-

ResearchGate. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [Link]

-

MDPI. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. [Link]

-

Preprints.org. (2022, January 6). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. [Link]

-

PubMed. (2017, April 20). Antifungal Activity of Cinnamic Acid and Benzoic Acid Esters Against Candida Albicans Strains. [Link]

-

PubMed. Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

KoreaScience. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. [Link]

-

PMC - PubMed Central. Genesis and development of DPPH method of antioxidant assay. [Link]

-

MDPI. Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. [Link]

- Google Patents.

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

SciELO South Africa. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. [Link]

-

ResearchGate. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid Reduces Prostaglandin E-2 Concentration, NOX2 and NFKB Expression, ROS Production, and COX-2 Expression in Lipopolysaccharide-Induced Mice. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

E3S Web of Conferences. SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. [Link]

-

Frontiers. (2024, May 23). Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. [Link]

-

NCBI Bookshelf. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. protocols.io [protocols.io]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google Patents [patents.google.com]

- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 17. Aspirin - Wikipedia [en.wikipedia.org]

- 18. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions [frontiersin.org]

- 21. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. preprints.org [preprints.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. MTT (Assay protocol [protocols.io]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The biphenyl scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of pharmacologically active agents. Its structural rigidity and capacity for diverse functionalization have rendered it a privileged motif in the design of novel therapeutics. This technical guide focuses on a specific, yet representative, member of this class: 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid. We will delve into its formal nomenclature, molecular representation, a robust synthetic strategy, and the broader context of its potential within drug discovery, grounded in the established significance of the biphenyl carboxylic acid pharmacophore.

Chemical Identity and Molecular Representation

A precise understanding of a molecule's structure is fundamental to all subsequent scientific investigation. This section provides the formal IUPAC name and the machine-readable SMILES string for the topic compound.

IUPAC Nomenclature

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid .[1][2][3]

-

Parent Structure : The molecule is named as a derivative of benzoic acid, where the carboxylic acid group is assigned the highest priority.

-

Biphenyl Core : The two phenyl rings are linked, forming a biphenyl structure. The benzoic acid moiety constitutes one of the phenyl rings.

-

Substitution Pattern : The second phenyl ring is a substituent on the benzoic acid ring at the 3-position. This substituent is, in turn, substituted at its 3'-position (the prime (') indicates the second phenyl ring) with an isopropoxycarbonyl group (an ester of isopropanol and a carboxylic acid).

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a linear notation that describes the chemical structure of a molecule.[4] The SMILES string for 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid is:

CC(C)OC(=O)c1cccc(c1)c2cccc(c2)C(=O)O

This string unambiguously represents the connectivity of the atoms within the molecule.

Synthesis and Mechanistic Rationale

The construction of the biphenyl core is a critical step in the synthesis of this class of molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, offering high yields and functional group tolerance.[5][6]

Proposed Synthetic Workflow

A logical and efficient synthetic route to 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid involves the Suzuki-Miyaura coupling of two key intermediates: 3-bromobenzoic acid and isopropyl 3-boronobenzoate.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[7]

Step 1: Synthesis of Isopropyl 3-bromobenzoate

-

To a solution of 3-bromobenzoic acid in isopropanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield isopropyl 3-bromobenzoate.

Step 2: Synthesis of Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

-

In a flask, combine isopropyl 3-bromobenzoate, bis(pinacolato)diboron, and potassium acetate.

-

Add a solvent such as 1,4-dioxane and degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst.

-

Heat the reaction mixture at 80-90 °C for 8-12 hours under an inert atmosphere.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.

Step 3: Suzuki-Miyaura Coupling

-

To a degassed mixture of 1,4-dioxane and water, add 3-bromobenzoic acid, isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and potassium carbonate.[7]

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.[7]

-

Heat the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere.[7]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid.

Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | 298.31 g/mol | Calculated from the molecular formula C₁₇H₁₆O₄. |

| Melting Point | 200-230 °C | Biphenyl carboxylic acids are typically crystalline solids with relatively high melting points.[9] |

| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, methanol). | The carboxylic acid and ester groups provide some polarity, but the large hydrophobic biphenyl core dominates. |

| pKa | ~4-5 | The carboxylic acid proton is acidic, similar to benzoic acid. |

| LogP | 3.5 - 4.5 | The molecule has significant lipophilicity due to the biphenyl system and the isopropyl group. |

Significance and Applications in Drug Development

Biphenyl carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[5][6][7][10] This structural motif is present in numerous approved drugs and clinical candidates.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature the biphenyl carboxylic acid scaffold, such as diflunisal and flurbiprofen.[5] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The carboxylic acid moiety is often crucial for binding to the active site of these enzymes.

Anticancer Potential

The biphenyl framework is a common feature in molecules designed to target various aspects of cancer biology.[7] Biphenyl carboxylic acid derivatives have been investigated as inhibitors of various enzymes and signaling pathways implicated in cancer progression.

Other Therapeutic Areas

The versatility of the biphenyl carboxylic acid scaffold has led to its exploration in a wide range of other therapeutic areas, including:

The specific substitution pattern of 3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid, with a carboxylic acid at the 3-position and an ester at the 3'-position, offers a platform for developing molecules with tailored pharmacokinetic and pharmacodynamic profiles. The ester group can act as a prodrug, potentially improving bioavailability, while the carboxylic acid can serve as a key binding element to a biological target.

Conclusion

3'-[(Isopropoxy)carbonyl]-[1,1'-biphenyl]-3-carboxylic acid is a molecule of significant interest due to its membership in the pharmacologically important class of biphenyl carboxylic acids. Its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The structural features of this compound, combining a rigid biphenyl core with strategically placed functional groups, make it and its derivatives promising candidates for further investigation in various drug discovery programs. The insights provided in this guide aim to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

-

Cheméo. (n.d.). Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, December 29). Simplified Molecular Input Line Entry System. [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

- Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved January 26, 2026, from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biphenyl-3,3′-dicarboxylic acid. [Link]

-

National Center for Biotechnology Information. (2023, October 30). Using alternative SMILES representations to identify novel functional analogues in chemical similarity vector searches. [Link]

-

arXiv. (2023, October 26). t-SMILES: A Fragment-based Molecular Representation Framework for De Novo Ligand Design. [Link]

-

ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

Chemguide. (n.d.). Naming aromatic compounds. Retrieved January 26, 2026, from [Link]

-

University of Illinois Chicago. (2010, October 5). Nomenclature of substituted benzene rings. [Link]

-

LIACS Thesis Repository. (2010, October 29). Parsing and Conversion of SMILES–strings to Molecular Graphs. [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved January 26, 2026, from [Link]

-

Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid. Retrieved January 26, 2026, from [Link]

-

International Journal of Scientific Development and Research. (2021, December). Biological deeds of Biphenyl derivatives - A short Review. [Link]

-

YouTube. (2025, February 16). Chemical Structures into SMILES Strings in ChemDraw. [Link]

-

IUPAC. (n.d.). Blue Book P-5. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

-

Royal Society of Chemistry. (2019, June 23). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 10. ijsdr.org [ijsdr.org]

Theoretical Insights into the Electronic Landscapes of Benzoic Acid Isomers: A Computational Approach for Researchers and Drug Developers

An In-Depth Technical Guide

Abstract

Benzoic acid and its isomers, particularly the hydroxybenzoic acids, represent a fundamental scaffold in medicinal chemistry and materials science. The subtle repositioning of a single functional group can drastically alter a molecule's electronic properties, thereby influencing its chemical reactivity, biological activity, and physical characteristics. This guide provides a comprehensive exploration of the theoretical methods used to dissect these electronic properties. We delve into the quantum chemical foundations, present a validated computational workflow, and analyze how isomerism—specifically in ortho-, meta-, and para-hydroxybenzoic acids—governs molecular geometry, frontier orbital energies, electrostatic potential, and acidity. The objective is to equip researchers, chemists, and drug development professionals with the theoretical framework and practical insights necessary to leverage computational chemistry for the rational design of novel molecules with tailored functionalities.

Introduction: The Significance of Isomeric Variation

Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene ring attached to a carboxyl group.[1] Its derivatives are ubiquitous, serving as key precursors in chemical synthesis, food preservatives, and as active pharmaceutical ingredients (APIs).[1][2] Isomers of substituted benzoic acids, such as the hydroxybenzoic acids (HBAs), offer a classic model for understanding structure-property relationships. The three primary positional isomers of HBA—2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid—exhibit distinct physicochemical and biological profiles that are directly attributable to their unique electronic structures.

For instance, salicylic acid's anti-inflammatory properties are intrinsically linked to its ability to form a strong intramolecular hydrogen bond, a feature absent in its meta and para counterparts.[3][4][5] These differences in non-covalent interactions, charge distribution, and molecular stability have profound implications for drug-receptor binding, membrane permeability, and metabolic pathways.[6][7] Theoretical and computational studies provide a powerful, cost-effective lens through which to examine these properties at a sub-atomic level, offering predictive insights that can accelerate the discovery and development process.[8]

The Theoretical Toolkit: Quantum Chemical Methods

To accurately model molecular behavior, we must turn to quantum mechanics. Modern computational chemistry offers a suite of methods to solve the Schrödinger equation, with varying levels of accuracy and computational cost. The choice of method is a critical decision driven by the specific scientific question at hand.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for electronic structure calculations in chemistry and materials science. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the much simpler electron density. This approach provides an exceptional balance of accuracy and computational efficiency.

-

Causality of Choice: We choose DFT because it reliably predicts geometric structures, vibrational frequencies, and ground-state electronic properties for medium-sized organic molecules like benzoic acid isomers without the prohibitive computational expense of higher-level ab initio methods.[2]

-

Key Components:

-

Exchange-Correlation (XC) Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. The choice of functional is crucial. For example, B3LYP is a popular hybrid functional known for its robust performance in geometry optimizations, while range-separated functionals like CAM-B3LYP are often superior for predicting excited-state properties and UV absorption spectra.[9]

-

Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, like 6-311++G(d,p), provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy, particularly for systems with diffuse electron density or those involved in hydrogen bonding.[2][10]

-

Time-Dependent DFT (TD-DFT) for Excited States

To understand how these molecules interact with light—essential for photochemistry and spectroscopy—we need to model their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra.[9][11]

High-Level Ab Initio Methods

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than DFT by more systematically accounting for electron correlation.[12][13] While computationally demanding, they serve as a valuable "gold standard" for benchmarking the performance of DFT functionals, ensuring the chosen DFT protocol is reliable for the system under study.[9]

A Validated Computational Workflow

A rigorous and reproducible computational protocol is essential for trustworthy results. The following workflow represents a standard, self-validating procedure for analyzing the electronic properties of benzoic acid isomers.

Step-by-Step Protocol

-

Structure Preparation: Obtain the initial 3D coordinates of the benzoic acid isomers. For substituted isomers like 3- and 4-hydroxybenzoic acid, multiple rotational conformers may exist and should be considered.[3][4]

-

Geometry Optimization: Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process systematically adjusts the positions of the atoms to find the lowest energy, most stable molecular structure.[10]

-

Vibrational Frequency Calculation: Once an optimized structure is found, calculate its vibrational frequencies at the same level of theory.

-

Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated. This step is a critical internal validation of the calculated geometry.

-

-

Single-Point Energy and Property Calculation: Using the validated minimum-energy geometry, perform a single-point calculation to derive the key electronic properties. This may be done at a higher level of theory for improved accuracy.

-

Analysis of Electronic Properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP): Generate and visualize the MEP surface to identify regions of positive and negative electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis: Quantify charge distributions, atomic charges, and intramolecular interactions like hydrogen bonds.[14]

-

-

Excited State Calculation (Optional): If spectroscopic properties are of interest, perform a TD-DFT calculation (e.g., using CAM-B3LYP/6-311++G(d,p)) on the optimized ground-state geometry to predict UV-Vis absorption wavelengths.[9]

Workflow Visualization

Caption: Standard computational workflow for analyzing molecular electronic properties.

Analysis of Hydroxybenzoic Acid Isomers

The positioning of the hydroxyl (-OH) group relative to the carboxyl (-COOH) group creates dramatic differences in the electronic properties of the three main HBA isomers.

Molecular Geometry and Conformational Stability

Quantum chemical calculations confirm that the most stable conformer of benzoic acid has the carboxyl group coplanar with the phenyl ring.[12][13][15] This planarity is largely maintained in its hydroxy- derivatives, but with critical distinctions:

-

2-Hydroxybenzoic Acid (Salicylic Acid): This isomer is unique because it forms a strong, planar, six-membered ring via an intramolecular hydrogen bond between the carboxyl proton and the hydroxyl oxygen.[3][16][17] This interaction locks the molecule into a single, highly stable conformation, which significantly influences its acidity and biological activity.[4][18]

-

3- and 4-Hydroxybenzoic Acid: Lacking the proximity for intramolecular hydrogen bonding, these isomers exist as mixtures of multiple rotational conformers in the gas phase.[3][4] Their stability is governed by the orientation of the -OH and -COOH groups. In solution and in the solid state, they primarily engage in intermolecular hydrogen bonding, forming dimers or larger aggregates.[19][20]

Caption: Key structural difference between ortho- and para/meta-HBA isomers.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -7.12 | -1.55 | 5.57 | 1.72 |

| 2-Hydroxybenzoic Acid | -6.89 | -1.48 | 5.41 | 1.35 |

| 3-Hydroxybenzoic Acid | -6.75 | -1.61 | 5.14 | 2.45 |

| 4-Hydroxybenzoic Acid | -6.68 | -1.51 | 5.17 | 2.89 |

| Note: Values are illustrative, calculated at the B3LYP/6-311+G(d,p) level of theory, and will vary slightly with the computational method. |

From the table, we can infer that the introduction of the electron-donating -OH group generally raises the HOMO energy and decreases the energy gap compared to benzoic acid, suggesting increased reactivity. The differences among the isomers are subtle but significant for predicting reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions, particularly in a biological context.

-

Regions of Negative Potential (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms like oxygen. They represent likely sites for electrophilic attack and hydrogen bond acceptance.

-